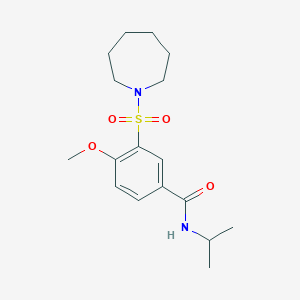

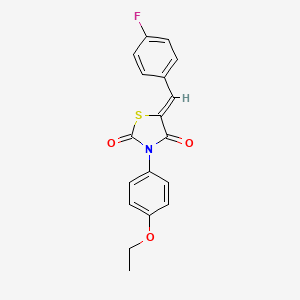

3-(1-azepanylsulfonyl)-N-isopropyl-4-methoxybenzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-(1-azepanylsulfonyl)-N-isopropyl-4-methoxybenzamide often involves catalyzed annulation processes. A notable method includes the Rh(III)-catalyzed annulation of N-methoxybenzamides with ynesulfonamides, offering a practical route to 4-aminoisoquinolone derivatives under oxidant-free conditions at room temperature, showcasing good functional group tolerance and excellent selectivity (Tan et al., 2014).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been elucidated through acylation reactions followed by characterization with NMR, elemental analysis, and X-ray crystallography. These studies highlight the significance of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry, particularly affecting dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

Rhodium-catalyzed reactions play a crucial role in the chemical transformations of N-methoxybenzamide derivatives, leading to various bioactive compounds. These methodologies often involve C-H alkylation and amination processes, enabling the synthesis of benzo[c]azepine-1,3(2H)-dione and other derivatives with moderate to good yields, highlighting the synthetic utility of these approaches (Xu et al., 2021).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds. However, specific studies focusing on this compound's physical properties were not identified in this search. Typically, these properties are determined through experimental methods involving solubility tests, differential scanning calorimetry (DSC), and X-ray crystallography for polymorph identification.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity, stability, and functional group compatibility, are often explored through experimental studies involving catalysis, reaction kinetics, and mechanism elucidation. For example, the use of N-isopropyliodobenzamides as catalysts for oxidation reactions showcases the influence of substituents on reactivity, demonstrating the high efficiency of certain derivatives in alcohol oxidation processes (Yakura et al., 2018).

Wirkmechanismus

Target of Action

The primary target of 3-(1-azepanylsulfonyl)-N-isopropyl-4-methoxybenzamide is Sirtuin 2 (SIRT2) . Sirtuins are a family of proteins that function as nicotinamide adenine dinucleotide (NAD+)-dependent histone deacetylase enzymes . They play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions, such as cancer, metabolic disorders, and also cardiovascular and neurodegenerative diseases .

Mode of Action

This compound acts as a selective inhibitor of SIRT2 . It interacts with SIRT2, inhibiting its activity in a dose-dependent manner . This interaction results in changes to the regulatory effects that SIRT2 exerts on critical biological processes such as gene silencing, DNA repair, chromosomal stability, and longevity .

Biochemical Pathways

The inhibition of SIRT2 by this compound affects various biochemical pathways. Sirtuins, including SIRT2, bind to many proteins in various subcellular localizations, thus exerting regulatory effects on many biological processes . .

Result of Action

The inhibition of SIRT2 by this compound can lead to various molecular and cellular effects. For instance, it has been suggested that SIRT2 inhibitors can shift the balance between α- and β-secretase, reducing the Aβ load and leading to cognitive improvement in transgenic mouse models .

Eigenschaften

IUPAC Name |

3-(azepan-1-ylsulfonyl)-4-methoxy-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-13(2)18-17(20)14-8-9-15(23-3)16(12-14)24(21,22)19-10-6-4-5-7-11-19/h8-9,12-13H,4-7,10-11H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZNKJIXGLCPIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4689519.png)

![methyl {4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4689530.png)

![1-[6-methyl-1-phenyl-4-(propylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B4689533.png)

![2-(2-bromo-4-{[(3-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4689548.png)

![2-(4-ethoxyphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4689550.png)

![3-[(4-bromophenoxy)methyl]-4-methoxy-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B4689554.png)

![N-cyclopropyl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4689581.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4689609.png)

![5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B4689617.png)